N-(2,4-difluorophenyl)butanamide
Description
N-(2,4-Difluorophenyl)butanamide is a fluorinated aromatic amide characterized by a butanamide chain linked to a 2,4-difluorophenyl group. The presence of fluorine atoms at the ortho and para positions on the phenyl ring is expected to influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and halogen-mediated contacts .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)butanamide |
InChI |
InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
YTNOCFWORLUHSA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)F |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The table below highlights key differences in substituents and molecular properties among N-(2,4-difluorophenyl)butanamide and related compounds:
Key Observations :
- Electron-Withdrawing Groups : Fluorine and chlorine substituents increase electronegativity, influencing hydrogen bonding and crystal packing (e.g., Fo24’s 1D chains via N-H···O interactions) .
- Polarity and Solubility: Acetyl and dimethylamino groups enhance polarity, improving aqueous solubility compared to halogenated analogs .
- Steric Effects: Bulky substituents like dichlorophenoxy or ethylphenyl groups may reduce crystallinity or alter biological activity .
Crystallographic and Hydrogen Bonding Patterns
The trifluorinated benzamide Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide) serves as a relevant structural proxy due to its fluorine substitution pattern. Key comparisons include:
Notable Findings:
- Fo24’s planar aromatic rings and fluorine-mediated interactions contrast with the steric hindrance in dichlorophenoxy derivatives .
- The R²²(12) synthon in Fo24, involving cyclic C-H···F contacts, is absent in non-fluorinated analogs, highlighting fluorine’s role in directing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
